

N2-Phenoxyacetylguanosine: A Protected Nucleoside for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N2-Phenoxyacetylguanosine	
Cat. No.:	B12389697	Get Quote

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Application Notes

N2-Phenoxyacetylguanosine is a chemically modified nucleoside that serves as a crucial building block in the solid-phase synthesis of oligonucleotides. Its primary application lies in its use as a protected form of guanosine in the phosphoramidite method of DNA and RNA synthesis. The phenoxyacetyl group (Pac) at the N2 position of the guanine base prevents unwanted side reactions during the automated synthesis process, ensuring the fidelity of the resulting oligonucleotide chain.

The phenoxyacetyl protecting group is favored in certain applications due to its lability under milder basic conditions compared to other protecting groups like isobutyryl. This property is particularly advantageous when synthesizing oligonucleotides containing sensitive or modified bases that could be damaged by harsh deprotection conditions.

While some guanosine analogs have been reported to exhibit immunostimulatory activity through Toll-like receptor 7 (TLR7), there is currently no direct scientific literature demonstrating this activity for **N2-Phenoxyacetylguanosine**.[1] Its established role is as a transiently protected monomer in the chemical synthesis of nucleic acids.

Key Applications:



- Automated Solid-Phase Oligonucleotide Synthesis: Used as a standard phosphoramidite monomer for the incorporation of guanosine residues into DNA and RNA sequences.
- Synthesis of Modified Oligonucleotides: The mild deprotection conditions associated with the phenoxyacetyl group make it suitable for the synthesis of oligonucleotides containing sensitive modified bases.

Commercial Availability

N2-Phenoxyacetylguanosine is available from several commercial suppliers as a phosphoramidite building block for oligonucleotide synthesis. The product is typically sold in various quantities for research and development purposes.

Supplier	Product Name	CAS Number
Biosynth	N2-Phenoxyacetylguanosine	119824-66-7
Huaren Science	N2-Phenoxyacetyl-Guanosine	119824-66-7
Amsbio	N2-Phenoxyacetylguanosine	119824-66-7
BOC Sciences	N2-Phenoxyacetylguanosine	119824-66-7
MedchemExpress	N2-Phenoxyacetylguanosine	119824-66-7

Experimental Protocols

The following protocols are generalized representations of the standard phosphoramidite method for oligonucleotide synthesis, which is the primary application for **N2**-

Phenoxyacetylguanosine phosphoramidite. Specific parameters such as coupling times and reagent concentrations may need to be optimized based on the specific synthesizer and the desired oligonucleotide sequence.

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the four main steps of a single synthesis cycle on an automated DNA/RNA synthesizer.



Materials:

- N2-Phenoxyacetylguanosine phosphoramidite
- Other protected nucleoside phosphoramidites (dA, dC, dT, U, etc.)
- Solid support (e.g., Controlled Pore Glass CPG) with the initial nucleoside attached
- Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
- Capping solution (e.g., acetic anhydride and N-methylimidazole)
- Oxidizing solution (e.g., iodine in THF/water/pyridine)
- Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
- Anhydrous acetonitrile

Procedure:

- Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
- Coupling: The N2-Phenoxyacetylguanosine phosphoramidite (or another desired phosphoramidite) is activated by the activator solution and then coupled to the free 5'hydroxyl group of the growing oligonucleotide chain.
- Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution. This prevents the formation of deletion mutations in the final oligonucleotide sequence.
- Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

These four steps are repeated for each subsequent nucleotide to be added to the sequence.

Protocol 2: Cleavage and Deprotection



Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.

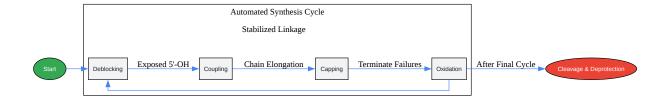
Materials:

- Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA)
- · Appropriate buffer for final purification

Procedure:

- Cleavage from Solid Support: The solid support is treated with concentrated ammonium hydroxide or AMA to cleave the ester linkage holding the oligonucleotide to the support.
- Base Deprotection: The same basic solution is used to remove the protecting groups from the nucleobases, including the phenoxyacetyl group from guanine. The lability of the phenoxyacetyl group allows for relatively rapid deprotection at room temperature.
- Phosphate Deprotection: The cyanoethyl protecting groups are removed from the phosphate backbone via β-elimination.
- Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to obtain the final, full-length product.

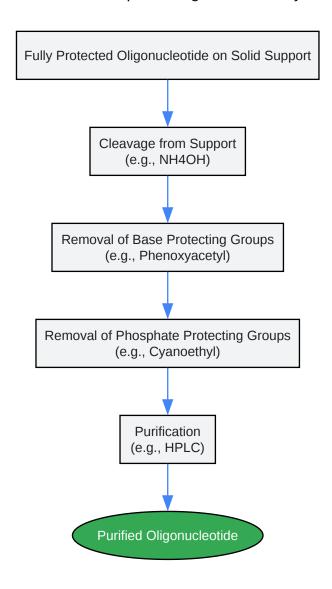
Visualizations





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Caption: Workflow of the automated solid-phase oligonucleotide synthesis cycle.



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Caption: Logical flow of the post-synthesis cleavage and deprotection steps.

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References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [N2-Phenoxyacetylguanosine: A Protected Nucleoside for Oligonucleotide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12389697#commercial-suppliers-and-availability-of-n2-phenoxyacetylguanosine]

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